N-(2-(4-苯基-1H-吡唑-1-基)乙基)环丁烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

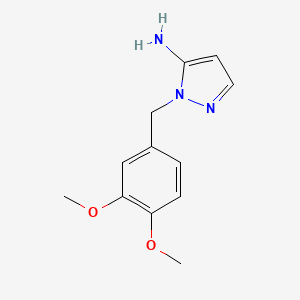

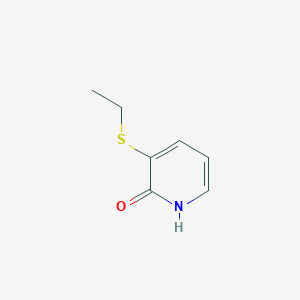

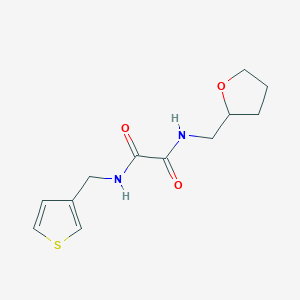

“N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide” is a compound that contains a pyrazole ring. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole-based compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, NNN pincer palladium (II) complexes with N- (2- (1H-pyrazol-1-yl)phenyl)-picolinamide ligands have been easily prepared from commercially available 2-pyridinecarboxylic acid .Molecular Structure Analysis

The molecular structure of pyrazole-based compounds is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis

Pyrazole-based compounds have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have shown efficient catalytic activity toward the Heck coupling of aryl bromides with styrenes .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole-based compounds can vary. For instance, one compound was reported as a white solid with a melting point of 147–150 °C .科学研究应用

Synthesis of Heterocyclic Chalcones

This compound serves as a precursor in the synthesis of novel heterocyclic chalcones. Utilizing a base-catalyzed Claisen–Schmidt condensation reaction, researchers can construct diverse pyrazole-based chalcones, which are valuable intermediates for flavonoid biosynthesis and possess beneficial biological properties .

Anti-Tubercular Agents

The design and synthesis of analogues of this compound have been driven by in silico design and QSAR-driven virtual screening. These analogues show promise as anti-tubercular agents, combining synthetic chemistry with experimental evaluation to target tuberculosis .

Insecticidal Activities

Derivatives of this compound have been designed to target the insect ryanodine receptor (RyR), a promising target for the development of novel insecticides. The cyano substituent in these derivatives plays a crucial role in enhancing their insecticidal activities .

Antimicrobial and Antitubercular Screening

Compounds derived from this pyrazole scaffold have been screened for in vitro antimicrobial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antitubercular activity against the M. tuberculosis H37Rv strain .

Medicinal Chemistry Applications

The pyrazole moiety of this compound is frequently used as a scaffold in the synthesis of bioactive chemicals. Its applications in medicinal chemistry are vast, including drug discovery and the development of therapeutic agents .

Agrochemistry Applications

In the field of agrochemistry, the pyrazole scaffold is utilized for the synthesis of compounds that can serve as growth regulators, herbicides, or pesticides, contributing to the protection and enhancement of crop yields .

Coordination Chemistry

The pyrazole ring in this compound can act as a ligand, coordinating with various metal ions. This application is significant in the synthesis of coordination complexes, which are important in catalysis and material science .

Organometallic Chemistry

In organometallic chemistry, this compound can be used to synthesize organometallic complexes with pyrazole-based ligands. These complexes have potential applications in catalysis, organic synthesis, and as precursors for the preparation of materials with unique properties .

未来方向

The future directions for research on pyrazole-based compounds could involve further exploration of their synthesis techniques and biological activity. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .

作用机制

Target of Action

Pyrazole derivatives have been reported to interact with various biological targets, including enzymes like acetylcholinesterase (ache) and receptors such as those in the serotonergic system .

Mode of Action

Pyrazole derivatives have been reported to exhibit various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

For instance, some pyrazole derivatives have been found to modulate the serotonergic and GABAergic pathways .

Pharmacokinetics

In silico studies on similar compounds have been conducted to predict these properties .

Result of Action

Pyrazole derivatives have been reported to exhibit cytotoxic activity, suggesting that they may induce cell death .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .

属性

IUPAC Name |

N-[2-(4-phenylpyrazol-1-yl)ethyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c20-16(14-7-4-8-14)17-9-10-19-12-15(11-18-19)13-5-2-1-3-6-13/h1-3,5-6,11-12,14H,4,7-10H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXFVOOVNMFJME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-nitro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2866426.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2866429.png)

![Ethyl 4-(4-ethylphenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2866432.png)

![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2866435.png)

![2-[(4-isopropylphenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde](/img/structure/B2866444.png)